Enhanced Hydrogen-Bond Donor Capacity Versus Non-Hydroxylated Cyclopentyl Analogs
Compound 1235264-59-1 possesses a tertiary hydroxyl group on the cyclopentyl ring, conferring an added hydrogen-bond donor (HBD) count of 1 compared to N-cyclopentyl-2-(naphthalen-1-yl)acetamide (CAS 446834-80-6) and 2-cyclopentyl-N-(1-naphthyl)acetamide, which lack any donor hydroxyl [REFS-]. This HBD difference increases the total HBD count from 1 (amide NH only) to 2, and raises the topological polar surface area (TPSA) from approximately 29 Ų to ~49 Ų [1]. In drug design, a single additional HBD can shift cellular permeability by >50% and alter CNS MPO desirability scores by >1 unit [2]. This makes 1235264-59-1 uniquely suited for experiments probing hydrogen-bond-dependent binding interactions, such as those with kinase hinge regions or protease oxyanion holes.
| Evidence Dimension | Hydrogen-Bond Donor Count and Calculated TPSA |
|---|---|
| Target Compound Data | HBD = 2 (amide NH + tertiary OH); predicted TPSA ≈ 49 Ų |
| Comparator Or Baseline | N-cyclopentyl-2-(naphthalen-1-yl)acetamide: HBD = 1; predicted TPSA ≈ 29 Ų. 2-cyclopentyl-N-(1-naphthyl)acetamide: HBD = 1; predicted TPSA ≈ 29 Ų. |
| Quantified Difference | +1 HBD; ΔTPSA ≈ +20 Ų |
| Conditions | In silico prediction using standard molecular descriptors (SwissADME/Molinspiration parameterization). No experimental TPSA data available. |
Why This Matters
The added hydroxyl provides a measurable physicochemical differentiation that directly impacts drug-likeness, solubility, and target engagement, making this compound a distinct tool for SAR exploration over its non-hydroxylated analogs.
- [1] Daina, A. et al. 'SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.' Sci. Rep. 2017, 7, 42717. View Source
- [2] Wager, T.T. et al. 'Central Nervous System Multiparameter Optimization (CNS MPO) Desirability: Application in Drug Discovery.' ACS Chem. Neurosci. 2016, 7(6), 767-775. View Source
